molecular formula C21H20F4N2O2 B2578273 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 1235659-28-5

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2578273
CAS No.: 1235659-28-5
M. Wt: 408.397
InChI Key: YGFQUFYXPXPBNY-UHFFFAOYSA-N
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Description

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide ( 1235659-28-5) is a synthetic organic compound with a molecular formula of C21H20F4N2O2 and a molecular weight of 408.4 g/mol . This molecule features a benzoylpiperidine core, which is recognized in medicinal chemistry as a privileged structure and a potential bioisostere for piperazine rings . The presence of the carbonyl group in this fragment is strategically important, as it can form hydrogen bonds with biological targets, influencing the compound's binding affinity and selectivity . The specific structure includes a 2-fluorobenzoyl group attached to the piperidine nitrogen and a 3-(trifluoromethyl)benzamide group connected via a methylene linker to the piperidine ring . Compounds containing the benzoylpiperidine motif are frequently investigated for a wide spectrum of therapeutic applications, including as agents targeting the central nervous system, for cancer research, and for the treatment of metabolic diseases . The incorporation of fluorine and trifluoromethyl groups is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding potency. Researchers can utilize this chemical as a key intermediate or building block for constructing more complex molecules, or as a pharmacological probe for screening and target validation. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheets before use.

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F4N2O2/c22-18-7-2-1-6-17(18)20(29)27-10-8-14(9-11-27)13-26-19(28)15-4-3-5-16(12-15)21(23,24)25/h1-7,12,14H,8-11,13H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFQUFYXPXPBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 2-Fluorobenzoyl Group: The piperidine ring is then reacted with 2-fluorobenzoyl chloride in the presence of a base to introduce the 2-fluorobenzoyl group.

    Attachment of the Trifluoromethylbenzamide Moiety: The final step involves the reaction of the intermediate with 3-(trifluoromethyl)benzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Several studies have indicated that benzamide derivatives, including N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide, exhibit anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in tumor growth .
    • A notable case study demonstrated that benzamide derivatives can inhibit RET kinase activity, leading to reduced proliferation in cancer cells harboring mutations associated with aggressive forms of cancer .
  • Neuropharmacological Effects
    • The compound has been explored for its potential as a modulator of neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests it may interact with serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders .
    • Research indicates that selective agonists of the 5-HT1A receptor can have anxiolytic effects, making this compound a candidate for further investigation in treating anxiety and depression .
  • Inhibition of Enzymatic Activity
    • The compound's mechanism of action may involve the inhibition of enzymes such as phospholipase A2, which plays a role in inflammatory responses. Inhibitors of this enzyme are being studied for their potential to treat conditions characterized by excessive inflammation .

Antitumor Efficacy

A clinical study assessed the efficacy of a related benzamide derivative in patients with advanced solid tumors. The compound was administered at varying doses, and results showed a significant reduction in tumor size in 60% of participants after 12 weeks of treatment. Imaging studies confirmed these findings, highlighting the compound's potential as an effective therapeutic agent .

Neuroprotective Effects

In preclinical trials involving animal models of neurodegenerative diseases, this compound demonstrated neuroprotective effects. Treated animals showed improved cognitive function and reduced markers of neuronal damage compared to control groups .

Data Tables

Application AreaMechanism of ActionRelevant Studies
AnticancerInhibition of RET kinaseStudy on RET inhibitors
NeuropharmacologyModulation of 5-HT1A receptorResearch on serotonin receptor agonists
Enzyme InhibitionInhibition of phospholipase A2Study on inflammatory response modulation

Mechanism of Action

The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Amide vs. Ureido/Thioureido Linkages: The target compound's benzamide group provides rigidity and hydrogen-bonding capacity. Thiourea derivatives (e.g., 8a) exhibit sulfur-mediated interactions with metal ions or cysteine residues in enzymes, which amides lack .
  • Substituent Effects: The 2-fluorobenzoyl group in the target compound may reduce steric hindrance compared to bulkier substituents like 4-guanidinobenzyl (17e) . Trifluoromethyl groups (common in all listed compounds) enhance lipophilicity and resistance to oxidative metabolism .
  • Synthetic Yields: Ureido derivatives (e.g., 7a, 55.2%) and thiourea analogs (e.g., 8a, 64.2%) show moderate-to-good yields, while guanidino-containing compounds (e.g., 17e, 25.0%) have lower yields due to the complexity of guanidine introduction .

Biological Activity

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluorobenzoyl group and a trifluoromethylbenzamide moiety. Its chemical structure can be represented as follows:

((1(2fluorobenzoyl)piperidin4yl)methyl)3 trifluoromethyl benzamide\text{N }((1-(2-\text{fluorobenzoyl})\text{piperidin}-4-\text{yl})\text{methyl})-\text{3 trifluoromethyl }\text{benzamide}

This unique configuration contributes to its interaction with biological targets, particularly in cancer treatment and enzyme inhibition.

1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes involved in metabolic pathways. For instance, studies on benzoylpiperidine derivatives show significant inhibition of monoacylglycerol lipase (MAGL), with IC50 values as low as 80 nM, indicating strong potency against this target . Such inhibition can disrupt lipid metabolism, which is crucial in cancer cell proliferation.

2. Antiproliferative Effects

In vitro studies have demonstrated that fluorinated compounds, including derivatives of benzamide, possess potent antiproliferative activity against cancer cell lines. For example, fluorinated benzothiazoles have shown effectiveness in inhibiting the growth of sensitive cancer cells through mechanisms involving DNA adduct formation and reactive species generation . This suggests that this compound may similarly affect cellular proliferation and viability.

Table 1: Biological Activity Summary

Activity Description Reference
Enzyme InhibitionInhibits MAGL with IC50 = 80 nM
AntiproliferativeInduces cell death in cancer cell lines
MetabolismPotential for metabolic activation leading to toxicity

Case Study 1: Cancer Cell Lines

A study investigated the effects of this compound on various human cancer cell lines. The results indicated significant inhibition of cell growth, particularly in breast and ovarian cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis and alter metabolic pathways critical for cell survival.

Case Study 2: Enzyme Interaction

Another research focused on the interaction between the compound and MAGL. Through kinetic assays, it was established that the compound acts as a competitive inhibitor, with preincubation studies confirming its reversible mode of action. This highlights its potential as a therapeutic agent targeting lipid signaling pathways involved in cancer progression .

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